(4'-Fluoro-2'-(1-(4-methoxyphenyl)vinyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane
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Overview
Description
(4’-Fluoro-2’-(1-(4-methoxyphenyl)vinyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane is a complex organic compound that features a unique combination of functional groups, including a fluoro-substituted biphenyl core, a methoxyphenyl vinyl group, and a diphenylphosphane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4’-Fluoro-2’-(1-(4-methoxyphenyl)vinyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane typically involves multiple steps, starting from commercially available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst loading, is crucial for achieving high yields and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
(4’-Fluoro-2’-(1-(4-methoxyphenyl)vinyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoro group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while reduction can produce the corresponding phosphine derivatives.
Scientific Research Applications
(4’-Fluoro-2’-(1-(4-methoxyphenyl)vinyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane has several scientific research applications:
Biology: The compound can be employed in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of (4’-Fluoro-2’-(1-(4-methoxyphenyl)vinyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane involves its interaction with various molecular targets. In catalysis, the compound acts as a ligand, coordinating with transition metals to form active catalytic species. These species facilitate the formation of carbon-carbon bonds through processes such as oxidative addition, transmetalation, and reductive elimination .
Comparison with Similar Compounds
Similar Compounds
- (4’-Fluoro-2’-(1-(4-methoxyphenyl)vinyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane
- (4’-Chloro-2’-(1-(4-methoxyphenyl)vinyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane
- (4’-Bromo-2’-(1-(4-methoxyphenyl)vinyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane
Uniqueness
The uniqueness of (4’-Fluoro-2’-(1-(4-methoxyphenyl)vinyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane lies in its specific combination of functional groups, which imparts distinct reactivity and selectivity in chemical reactions. The presence of the fluoro group enhances its stability and can influence the electronic properties of the compound, making it a valuable ligand in catalysis .
Properties
Molecular Formula |
C33H26FOP |
---|---|
Molecular Weight |
488.5 g/mol |
IUPAC Name |
[2-[4-fluoro-2-[1-(4-methoxyphenyl)ethenyl]phenyl]phenyl]-diphenylphosphane |
InChI |
InChI=1S/C33H26FOP/c1-24(25-17-20-27(35-2)21-18-25)32-23-26(34)19-22-30(32)31-15-9-10-16-33(31)36(28-11-5-3-6-12-28)29-13-7-4-8-14-29/h3-23H,1H2,2H3 |
InChI Key |
FDPCZQMPEOWNGK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C)C2=C(C=CC(=C2)F)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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